![molecular formula C9H22Cl2N2O2 B2705713 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride CAS No. 1955561-05-3](/img/structure/B2705713.png)

1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

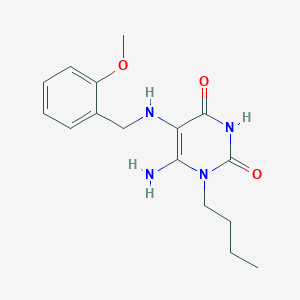

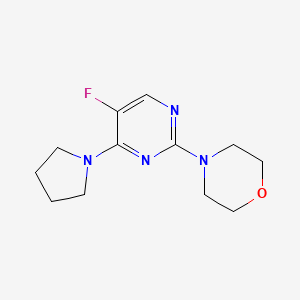

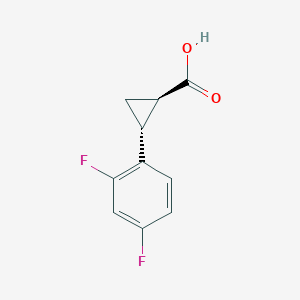

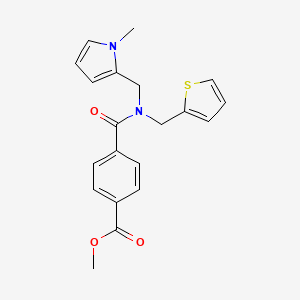

“1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 1955561-05-3 . It has a molecular weight of 261.19 and its molecular formula is C9H22Cl2N2O2 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride”, has been reported in several studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . A detailed synthesis process can be found in a patent .Molecular Structure Analysis

The InChI code for “1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride” is 1S/C9H20N2O2.2ClH/c1-12-8-9-13-7-6-11-4-2-10-3-5-11;;/h10H,2-9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride” is a powder with a molecular weight of 261.19 . Its specific physical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Synthesis and Application in Neuropharmacology : Ironside et al. (2002) discussed the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, which is structurally similar to 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride. The study focused on developing a robust process for preparing this compound in larger quantities, with improvements in the key coupling reaction and overall yield (Ironside et al., 2002).

HIV-1 Reverse Transcriptase Inhibition : Romero et al. (1994) synthesized various analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, similar to the compound , for evaluating their inhibition of HIV-1 reverse transcriptase. The study found that certain analogues were significantly more potent than the lead molecule (Romero et al., 1994).

Cardiotropic Activity : Mokrov et al. (2019) synthesized new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, which share structural similarities with the compound . The study compared the structure of the triazaalkane linker with the cardiotropic activity of these compounds (Mokrov et al., 2019).

Antihypertensive Drug Analysis : Agostini et al. (1989) developed methods for the determination of 1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxyphenyl)piperazine, a structurally related compound, in rat and human plasma. This study is relevant for pharmacokinetic analyses of similar compounds (Agostini et al., 1989).

Antihistamine Research : Arlette (1991) discussed cetirizine, a piperazine antihistamine, highlighting its selective H1 histamine receptor antagonist properties. This research provides insights into the potential antihistamine applications of related piperazine compounds (Arlette, 1991).

Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives containing a piperazine nucleus, exploring their antimicrobial activities. This study could inform the antimicrobial potential of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride (Bektaş et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-(2-methoxyethoxy)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-12-8-9-13-7-6-11-4-2-10-3-5-11;;/h10H,2-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLOGIVSALFFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCN1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)

![4-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2705632.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)

![Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2705634.png)

![7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2705638.png)

![methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2705641.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2705647.png)

![6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2705649.png)